1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate
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Overview
Description
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a combination of fluorinated and chlorinated aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting bis(4-chlorophenyl)methylamine with piperazine under controlled conditions.
Introduction of the hexafluoropropan-2-yl group: This step involves the reaction of the piperazine derivative with hexafluoropropan-2-yl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Due to its unique fluorinated structure, it can be used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated and chlorinated aromatic groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol with applications in organic synthesis and materials science.
Bis(4-chlorophenyl)methane: A related compound with two chlorinated aromatic rings, used in various chemical syntheses.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate is unique due to its combination of fluorinated and chlorinated groups, which impart distinct chemical properties such as high stability, hydrophobicity, and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18Cl2F6N2O2 |
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Molecular Weight |
515.3 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H18Cl2F6N2O2/c22-15-5-1-13(2-6-15)17(14-3-7-16(23)8-4-14)30-9-11-31(12-10-30)19(32)33-18(20(24,25)26)21(27,28)29/h1-8,17-18H,9-12H2 |
InChI Key |
UPIHQFKOCOKGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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